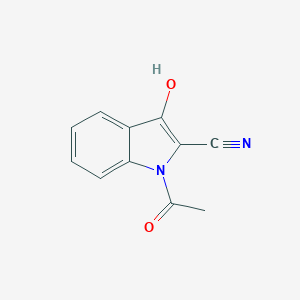
1-acetyl-3-hydroxyindole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3-hydroxy-1H-indole-2-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an acetyl group, a hydroxy group, and a carbonitrile group attached to the indole ring.
準備方法
The synthesis of 1-acetyl-3-hydroxyindole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions .
化学反応の分析
1-Acetyl-3-hydroxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-Acetyl-3-hydroxy-1H-indole-2-carbonitrile has several scientific research applications:
作用機序
The mechanism of action of 1-acetyl-3-hydroxyindole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and carbonitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The acetyl group can also participate in acetylation reactions, affecting protein function and gene expression .
類似化合物との比較
1-Acetyl-3-hydroxy-1H-indole-2-carbonitrile can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: This compound has a formyl group instead of an acetyl group and is used as a precursor for various biologically active molecules.
1H-Indole-2-carboxylic acid: This compound has a carboxyl group instead of a carbonitrile group and is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 1-acetyl-3-hydroxyindole-2-carbonitrile lies in its combination of functional groups, which provides a distinct set of chemical and biological properties .
特性
分子式 |
C11H8N2O2 |
|---|---|
分子量 |
200.19g/mol |
IUPAC名 |
1-acetyl-3-hydroxyindole-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-7(14)13-9-5-3-2-4-8(9)11(15)10(13)6-12/h2-5,15H,1H3 |
InChIキー |
GXVBFNOSYWQDCF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C#N)O |
正規SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















